![molecular formula C21H30N4O8S B2513246 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 868982-34-7](/img/structure/B2513246.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including an oxazolidine ring, a morpholine ring, an oxalamide group, and a 2,3-dihydrobenzo[b][1,4]dioxin group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazolidine and morpholine rings, the introduction of the sulfonyl group, and the coupling of these components to form the final compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxazolidine ring might be susceptible to ring-opening reactions, while the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactivity
- The study by Katritzky et al. (2007) demonstrated the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), showcasing the chemical reactivity of sulfonyl and oxazolidinone components in creating heterocyclic compounds with potential applications in material science and drug development Katritzky et al., 2007.
Enzyme Inhibition for Therapeutic Applications
- Abbasi et al. (2019) reported on the synthesis of new sulfonamides with benzodioxane and acetamide moieties, demonstrating their potential as enzyme inhibitors against α-glucosidase and acetylcholinesterase. This suggests the relevance of structurally similar compounds in the development of therapeutic agents for conditions like diabetes and Alzheimer's disease Abbasi et al., 2019.
Antibacterial Agents
- Tucker et al. (1998) explored the antibacterial properties of piperazinyl oxazolidinones, indicating the importance of oxazolidinone derivatives in creating new antibiotics, especially for treating infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) Tucker et al., 1998.
Heterocyclic Chemistry and Drug Synthesis
- The work by Malhotra et al. (2015) on the synthesis of enantiopure dihydrobenzo[1,4]-oxazine-3-carboxylic acids and benzoxazinyl oxazolidinones highlights the versatility of oxazolidinone derivatives in synthesizing complex heterocyclic structures, which could be pivotal in the development of novel pharmaceutical compounds Malhotra et al., 2015.
Safety And Hazards
properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O8S/c26-20(22-4-1-5-24-6-9-30-10-7-24)21(27)23-15-19-25(8-11-33-19)34(28,29)16-2-3-17-18(14-16)32-13-12-31-17/h2-3,14,19H,1,4-13,15H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJPBBJVDPOHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.